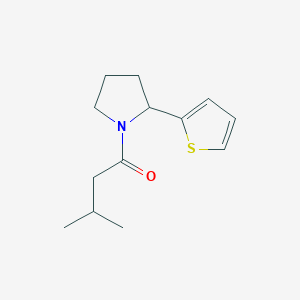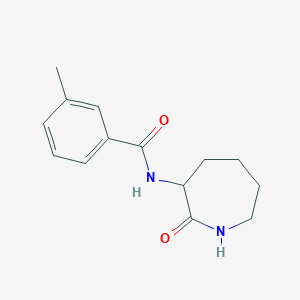![molecular formula C17H19NO3 B7478540 (2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid](/img/structure/B7478540.png)
(2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as naproxen, which is its generic name. Naproxen is widely used for the treatment of various inflammatory conditions, such as arthritis, menstrual cramps, and fever.
Mecanismo De Acción
The mechanism of action of naproxen involves the inhibition of COX-2 activity, which leads to the reduction of prostaglandin production. Prostaglandins are responsible for the induction of pain, fever, and inflammation. By inhibiting their production, naproxen reduces these symptoms (Rainsford, 2007).
Biochemical and Physiological Effects
Naproxen has been shown to have a number of biochemical and physiological effects. It reduces pain and inflammation by inhibiting the production of prostaglandins. It also has antipyretic effects, which means it can reduce fever. Naproxen has been shown to have a longer half-life than other (2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid, which means it can provide longer-lasting relief (Rainsford, 2007).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Naproxen has several advantages for lab experiments. It is readily available, and its synthesis is relatively simple. It has been extensively studied, so there is a wealth of information available on its properties and effects. However, naproxen also has some limitations. It can be toxic at high doses, and its effects can be influenced by factors such as age, sex, and diet (Rainsford, 2007).
Direcciones Futuras
There are several future directions for research on naproxen. One area of interest is its potential as a chemopreventive agent. Naproxen has been shown to inhibit the growth of cancer cells in vitro, and there is evidence to suggest that it may have chemopreventive effects in vivo (Rainsford, 2007). Another area of interest is the development of novel formulations of naproxen that can provide targeted delivery to specific tissues or organs. This could potentially reduce the risk of side effects and increase the efficacy of the drug (Punniyamurthy et al., 2005).
Conclusion
In conclusion, naproxen is a widely used NSAID that has been extensively studied for its anti-inflammatory and analgesic properties. Its mechanism of action involves the inhibition of COX-2 activity, which leads to the reduction of prostaglandin production. Naproxen has several advantages for lab experiments, but also has some limitations. There are several future directions for research on naproxen, including its potential as a chemopreventive agent and the development of novel formulations.
Métodos De Síntesis
The synthesis of naproxen involves the condensation of 2-naphthylacetic acid with ethyl chloroformate, followed by the addition of methylamine. The resulting product is then hydrolyzed to obtain naproxen (Punniyamurthy et al., 2005).
Aplicaciones Científicas De Investigación
Naproxen has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. Naproxen selectively inhibits COX-2, which is responsible for the production of prostaglandins in response to inflammation (Vane & Botting, 2003).
Propiedades
IUPAC Name |
(2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11(2)16(17(20)21)18-15(19)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11,16H,10H2,1-2H3,(H,18,19)(H,20,21)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAURZDMFQZLRB-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B7478472.png)

![2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone](/img/structure/B7478490.png)


![3-{[2-(4-Methoxyphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B7478514.png)
![2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7478521.png)

![2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide](/img/structure/B7478532.png)
![N-(5-chloro-2-methylphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478535.png)
![N-(4-fluorophenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478561.png)
![4-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B7478566.png)
![2,7-dimethyl-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478572.png)